molecular formula C11H13NO2 B180239 N-Methoxy-N-methylcinnamamide CAS No. 113474-86-5

N-Methoxy-N-methylcinnamamide

Cat. No.: B180239
CAS No.: 113474-86-5
M. Wt: 191.23 g/mol
InChI Key: PUWLTCZZUOAVPD-CMDGGOBGSA-N
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Description

N-Methoxy-N-methylcinnamamide is a chemical compound with the molecular formula C11H13NO2. It is a member of the class of compounds known as cinnamamides, which are derivatives of cinnamic acid. This compound is characterized by the presence of a methoxy group and a methyl group attached to the nitrogen atom of the amide functional group. This compound is known for its applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methoxy-N-methylcinnamamide can be synthesized through various methods. One common approach involves the Heck coupling reaction of aryl halides with N-methoxy-N-methylacrylamide in the presence of a palladium catalyst. This reaction is typically carried out in room-temperature ionic liquids, such as [BMIM][PF6] or [BMIM][OH], which provide excellent yields and high purity . The use of microwave irradiation can significantly reduce reaction times from several hours to just a few minutes without affecting the reaction outcome .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The Heck coupling reaction remains a preferred method due to its efficiency and environmental friendliness compared to traditional acid chloride coupling methods .

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methylcinnamamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The methoxy and methyl groups on the nitrogen atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

N-Methoxy-N-methylcinnamamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-Methoxy-N-methylbenzamide: Similar in structure but lacks the cinnamoyl group.

    N-Methoxy-N-methylacrylamide: Similar but with an acrylamide group instead of a cinnamamide group.

    N-Methoxy-N-methylformamide: Similar but with a formamide group instead of a cinnamamide group.

Uniqueness

N-Methoxy-N-methylcinnamamide is unique due to the presence of the cinnamoyl group, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of cinnamaldehyde derivatives and other aromatic compounds .

Properties

IUPAC Name

(E)-N-methoxy-N-methyl-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12(14-2)11(13)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWLTCZZUOAVPD-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C=CC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)/C=C/C1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the use of ionic liquids and microwave irradiation in the synthesis of aryl Weinreb amides like N-Methoxy-N-methylcinnamamide?

A1: The research highlights the advantages of using ionic liquids as solvents and microwave irradiation as a heating method for synthesizing aryl Weinreb amides like this compound []. This combination offers several benefits over traditional methods:

  • Enhanced reaction rates: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times [].
  • Improved yields: The use of ionic liquids and microwave irradiation often results in higher product yields compared to conventional methods [].

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